In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 105 (DuP 105)
In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 105 (DuP 105)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 105, scientifically known as (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone and designated as DuP 105, is a member of the oxazolidinone class of synthetic antibiotics. This class of antimicrobial agents is significant for its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase. This mode of action provides an advantage against bacterial strains that have developed resistance to other antibiotic classes that target cell wall synthesis or other later stages of protein synthesis. DuP 105 has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial properties of DuP 105, including detailed experimental protocols and data analysis.
Synthesis of Antibacterial Agent 105 (DuP 105)
The synthesis of DuP 105 involves a multi-step process, beginning with the preparation of a key intermediate, N-(4-(methylthio)phenyl)acetamide, followed by the construction of the oxazolidinone ring and subsequent functional group manipulations. While a precise, publicly available, step-by-step protocol for DuP 105 is not detailed in a single source, the general synthetic strategies for similar oxazolidinones, such as Linezolid, provide a robust framework for its synthesis. The following represents a plausible synthetic route based on established oxazolidinone chemistry.
Logical Synthesis Workflow:
Caption: Plausible synthetic workflow for DuP 105.
Experimental Protocol: Synthesis
Step 1: Acetylation of 4-(Methylthio)aniline
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To a solution of 4-(methylthio)aniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(methylthio)phenyl)acetamide.
Step 2: Fluorination
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The introduction of a fluorine atom at the 3-position of the phenyl ring can be achieved using an electrophilic fluorinating agent such as Selectfluor®.
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Dissolve N-(4-(methylthio)phenyl)acetamide in a suitable solvent (e.g., acetonitrile) and add the fluorinating agent portion-wise at room temperature.
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Stir the reaction mixture for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, quench the reaction and work up to isolate N-(3-fluoro-4-(methylthio)phenyl)acetamide.
Step 3: Oxazolidinone Ring Formation
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Deprotonate the acetamide nitrogen of N-(3-fluoro-4-(methylthio)phenyl)acetamide using a strong base like n-butyllithium in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C).
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Add (R)-glycidyl butyrate to the resulting anion. This will open the epoxide and form the initial skeleton of the oxazolidinone.
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The resulting intermediate is then cyclized, often by heating, to form the 2-oxazolidinone ring.
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Purify the product, (R)-N-((3-(4-(methylthio)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, by column chromatography.
Step 4: Oxidation of the Sulfide
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Dissolve the sulfide intermediate in a suitable solvent like methanol or acetic acid.
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Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), in a controlled manner at 0 °C to oxidize the methylthio group to a methylsulfinyl group. Stoichiometric control is crucial to avoid over-oxidation to the sulfone.
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Monitor the reaction progress by TLC.
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Upon completion, quench any excess oxidizing agent and perform an aqueous workup to isolate the final product, (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone (DuP 105).
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Purify the product by recrystallization or column chromatography.
Characterization of Antibacterial Agent 105 (DuP 105)
The structural confirmation and purity assessment of the synthesized DuP 105 are performed using a combination of spectroscopic techniques.
Table 1: Spectroscopic Characterization Data for DuP 105 (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl ring), methyl protons (sulfinyl and acetamido groups), methylene and methine protons (oxazolidinone ring). Chemical shifts and coupling constants will be consistent with the assigned structure. |
| ¹³C NMR | Carbonyl carbons (amide and oxazolidinone), aromatic carbons, methyl carbons, and carbons of the oxazolidinone ring. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and oxazolidinone), S=O stretching (sulfoxide), and C-O stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of DuP 105 (C₁₃H₁₆N₂O₄S, MW: 296.34 g/mol ), along with characteristic fragmentation patterns. |
Experimental Protocol: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small sample of purified DuP 105 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
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Infrared (IR) Spectroscopy:
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Prepare a sample of DuP 105 as a KBr pellet or a thin film.
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Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Identify the characteristic functional group frequencies.
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Mass Spectrometry (MS):
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Introduce a solution of DuP 105 into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
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Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern for further structural confirmation.
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Antibacterial Activity of DuP 105
DuP 105 has demonstrated in vitro activity primarily against Gram-positive bacteria. The potency of an antibacterial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antibacterial Activity of DuP 105 (MIC₉₀ in µg/mL)
| Bacterial Species | MIC₉₀ (µg/mL) | Reference |
| Staphylococcal isolates | 4 - 16 | |
| Group D streptococci | 16 | |
| Bacteroides fragilis isolates | 16 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
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Preparation of Antibiotic Stock Solution: Prepare a stock solution of DuP 105 in a suitable solvent (e.g., DMSO) at a high concentration.
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Preparation of Microtiter Plates:
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Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
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Add 50 µL of the DuP 105 stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
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Preparation of Bacterial Inoculum:
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From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
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Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
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Inoculation and Incubation:
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Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
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Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
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Incubate the plates at 35-37°C for 16-20 hours in ambient air.
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Determination of MIC:
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After incubation, visually inspect the plates for bacterial growth (turbidity).
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The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth of the organism as detected by the unaided eye.
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Mechanism of Action
The primary mechanism of action of oxazolidinones, including DuP 105, is the inhibition of bacterial protein synthesis. Unlike many other protein synthesis inhibitors that act on the elongation phase, oxazolidinones prevent the formation of the initiation complex, which is a crucial early step in translation.
Signaling Pathway Diagram:
Caption: Mechanism of action of DuP 105.
DuP 105 binds to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the functional 70S initiation complex. Consequently, the synthesis of bacterial proteins is halted at its very beginning.
Conclusion
Antibacterial agent 105 (DuP 105) is a promising oxazolidinone with significant activity against clinically relevant Gram-positive pathogens. The synthetic pathways, while not explicitly detailed for this specific molecule in single publications, can be reliably inferred from the broader oxazolidinone literature. Its characterization relies on standard spectroscopic methods, and its antibacterial efficacy is determined through well-established protocols like broth microdilution. The unique mechanism of action, inhibiting the initiation of protein synthesis, makes DuP 105 and other oxazolidinones valuable tools in the fight against antibiotic resistance. This guide provides a foundational understanding for researchers and developers working with this important class of antibacterial agents.
